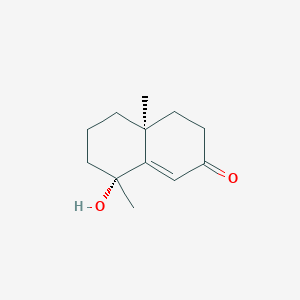

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Molecular Conformation Studies

Conformation and Ring Inversions of Cycloocta[de]naphthalenes The study of the conformations of 8- and 10-methyl-substituted tetrahydro-7H-cycloocta[de]naphthalenes and their oxo derivatives revealed that these compounds exist exclusively in a boat conformation. This conformation is influenced by steric repulsion between interior benzyl protons, resulting in a puckered peri ring. The study provides insights into the reflex effect arising from 1,3-synaxial CH3–CH3 steric interaction and interior benzyl H–H interaction (Kamada & Yamamoto, 1980).

Host-Guest Chemistry and Molecular Recognition

Molecular Tweezer and Clip in Aqueous Solution The study presents the unexpected self-assembly of water-soluble naphthalene tweezer and anthracene clip in aqueous solution. The self-assembled dimers exhibit highly ordered intertwined structures, with the formation of extremely stable host-guest complexes. This self-assembly in aqueous solution is enthalpy driven, showcasing the nonclassical hydrophobic effect (Klärner et al., 2006).

Kinetic Studies and Chemical Reactions

Kinetic Studies on Diels–Alder Adducts The acid-induced rearrangement of 4a-derivatives of tetrahydro-1,4-naphthoquinones was examined, highlighting the role of intermediates in the formation of benzofuran from the adducts. The study discusses the influence of solvent composition, temperature, and substituent nature on the reactions, providing a schematic representation of the processes involved (Santos, Robert, & Valderrama, 1993).

Structural and Physicochemical Studies

Structural Studies of Disubstituted Naphthalenes This research involves the crystal structure analyses of disubstituted naphthalenes, exploring the characteristic distortion patterns influenced by nucleophilic and electrophilic centres. The study interprets these patterns as expressions of incipient nucleophilic addition to a carbonyl group (Schweizer, Procter, Kaftory, & Dunitz, 1978).

Hetero Duplexes Formation in Aqueous Solution The study demonstrates the self-assembly of stable hetero duplexes from molecular strands incorporating Ndi and Dan units in aqueous solution. This represents a novel approach for designing assemblies and emphasizes the importance of complementary aromatic units in driving discrete self-assembly (Gabriel & Iverson, 2002).

Propriétés

IUPAC Name |

(4aS,8R)-8-hydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-11-5-3-6-12(2,14)10(11)8-9(13)4-7-11/h8,14H,3-7H2,1-2H3/t11-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTFVDVHOJMAJY-NWDGAFQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1=CC(=O)CC2)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@](C1=CC(=O)CC2)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.